![molecular formula C23H29N7O3S B6568139 N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 1021206-29-0](/img/structure/B6568139.png)

N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

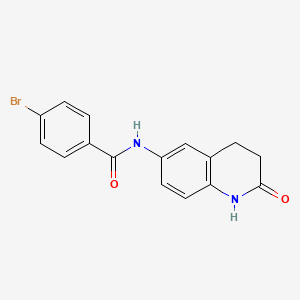

The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-1-yl group, a piperidin-1-yl group, and a pyrrolidine-1-sulfonyl group . It is likely to be involved in biological activities given its structural similarity to other bioactive compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the use of piperidone analogs, which serve as precursors to the piperidine ring . The synthesis process may involve various catalysts and the compounds synthesized have been bio-assayed for their varied activity .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups . The pyrazolo[3,4-d]pyrimidin-1-yl group, in particular, is a fused heterocyclic system that can contribute to the compound’s biological activity .Chemical Reactions Analysis

The compound’s chemical reactivity is likely influenced by its functional groups. For instance, the pyrazolo[3,4-d]pyrimidin-1-yl group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties are likely influenced by its functional groups and overall structure . For instance, the presence of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .Applications De Recherche Scientifique

Drug Discovery

The piperidine nucleus, a key component of this compound, is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Anticancer Applications

Piperidine derivatives, including those found in this compound, have shown potential in anticancer applications . They have been utilized in different ways as anticancer agents .

Antimicrobial Applications

The piperidine nucleus in this compound has been used in the development of antimicrobial agents . These agents can help in the treatment of various bacterial and fungal infections .

Analgesic Applications

Piperidine derivatives have been used in the development of analgesic (pain-relieving) drugs . These drugs can help manage both acute and chronic pain conditions .

Anti-inflammatory Applications

This compound, with its piperidine nucleus, can be used in the development of anti-inflammatory drugs . These drugs can help manage conditions characterized by inflammation, such as arthritis .

Antipsychotic Applications

Piperidine derivatives have been used in the development of antipsychotic drugs . These drugs can help manage conditions such as schizophrenia and bipolar disorder .

Cell Viability and Function

The compound, also known as F2902-0575, is used in the Fc OxyBURST™ Green Assay Reagent, which is used for cell viability, proliferation, and function studies .

Assessment of Absorbable Polymeric Implants

The compound, also known as F2902, is referenced in the ASTM F2902-16 Standard Guide for Assessment of Absorbable Polymeric Implants . This guide describes general guidelines for the chemical, physical, mechanical, biocompatibility, and preclinical assessments of implantable synthetic polymeric absorbable devices .

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O3S/c31-23(18-6-8-19(9-7-18)34(32,33)29-13-4-5-14-29)24-10-15-30-22-20(16-27-30)21(25-17-26-22)28-11-2-1-3-12-28/h6-9,16-17H,1-5,10-15H2,(H,24,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBDAYUVTCUXRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B6568067.png)

![N-(3-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6568073.png)

![N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B6568075.png)

![3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568092.png)

![1-[(3-nitrophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6568110.png)

![4-{[(1Z)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzamide](/img/structure/B6568117.png)

![1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6568121.png)

![6-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568126.png)

![6-({4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568133.png)

![N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568140.png)

![4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568147.png)

![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568148.png)

![4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568151.png)